Propargyl Tosylate: A Comprehensive Technical Guide for Advanced Organic Synthesis
Propargyl Tosylate: A Comprehensive Technical Guide for Advanced Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl tosylate (prop-2-yn-1-yl 4-methylbenzenesulfonate) is a highly versatile and reactive trifunctional reagent extensively utilized in organic synthesis. This technical guide provides an in-depth overview of its chemical properties, synthesis, and diverse applications, with a particular focus on its role in medicinal chemistry and drug development. Detailed experimental protocols for its synthesis and key transformations, including nucleophilic substitution, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and Sonogashira coupling, are presented. This guide aims to serve as a comprehensive resource for researchers leveraging the unique reactivity of propargyl tosylate in the design and synthesis of complex molecular architectures.
Introduction
Propargyl tosylate, systematically named prop-2-yn-1-yl 4-methylbenzenesulfonate, is an organic compound featuring a terminal alkyne, a methylene (B1212753) group, and a tosylate leaving group.[1] This unique combination of functional groups makes it a valuable building block for the introduction of the propargyl moiety into a wide range of molecules. The tosylate group is an excellent leaving group, rendering the adjacent methylene carbon highly susceptible to nucleophilic attack. Simultaneously, the terminal alkyne provides a handle for further functionalization through reactions such as "click chemistry" and cross-coupling reactions.[1]
In the realm of drug discovery and development, the propargyl group is a privileged structural motif found in numerous biologically active compounds. Its incorporation can lead to enhanced binding affinity, improved metabolic stability, and novel pharmacological activities. Propargyl tosylate serves as a key reagent for introducing this functionality, enabling the synthesis of diverse compound libraries for biological screening. It is considered a safer and more stable alternative to the highly shock-sensitive and thermally unstable propargyl bromide.[2]
Chemical and Physical Properties
Propargyl tosylate is a colorless to brown liquid at room temperature.[1] A summary of its key chemical and physical properties is provided in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀O₃S | [1] |
| Molecular Weight | 210.25 g/mol | |
| CAS Number | 6165-76-0 | [1] |
| Appearance | Clear colorless to brown liquid | [1] |
| Density | 1.215 g/mL at 20 °C | |
| Refractive Index | n20/D 1.530 | |
| Solubility | Soluble in chloroform, dichloromethane, DMSO, ethyl acetate. Insoluble in water. | [1] |
| Storage | 2-8°C |
Spectroscopic Data
The structural characterization of propargyl tosylate is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.
| Nucleus | Chemical Shift (δ) / ppm | Coupling Constant (J) / Hz | Multiplicity | Reference |
| ¹H NMR (500 MHz, CDCl₃) | 7.76 | 8.0 | d | [2] |
| 7.30 | 8.5 | d | [2] | |
| 4.65 | 2.5 | d | [2] | |
| 2.49 | 2.5 | t | [2] | |
| 2.47 | - | s | [2] | |
| ¹³C NMR (125 MHz, CDCl₃) | 145.3 | - | - | [2] |
| 133.1 | - | - | [2] | |
| 130.0 | - | - | [2] | |
| 128.2 | - | - | [2] | |
| 77.4 | - | - | [2] | |
| 75.4 | - | - | [2] | |
| 57.44 | - | - | [2] | |
| 21.8 | - | - | [2] |
Synthesis of Propargyl Tosylate
Propargyl tosylate is readily synthesized from the commercially available and inexpensive starting materials, propargyl alcohol and tosyl chloride. The reaction proceeds via a nucleophilic attack of the alcohol on the sulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis of Propargyl Tosylate[2][5]
Materials:
-
Propargyl alcohol (1.0 mol, 58 mL)
-
Tosyl chloride (1.30 mol, 250 g)
-
Sodium hydroxide (B78521) (NaOH) pellets (5.00 mol, 200 g)
-
Diethyl ether (1000 mL)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
2 L round-bottom flask
-
Mechanical stirrer
-
Ice bath
Procedure:
-
A 2 L round-bottom flask equipped with a mechanical stirrer is charged with propargyl alcohol (1.0 mol), tosyl chloride (1.30 mol), and diethyl ether (1000 mL) under a nitrogen atmosphere.
-
The reaction mixture is cooled in an ice bath to 0 °C.
-
NaOH pellets (5.00 mol) are added in six portions to the vigorously stirred solution at 0 °C.
-
The resulting mixture is stirred overnight at room temperature.
-
The suspension is poured into cold water, and the aqueous layer is extracted with diethyl ether (2 x 250 mL).
-
The combined ether layers are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
The crude product is dried under high vacuum to yield pure propargyl tosylate as a dark liquid.
Caution: Gloves are required when handling propargyl tosylate.
Reactivity and Applications in Drug Development
Propargyl tosylate is a versatile electrophile and a key building block in the synthesis of complex organic molecules, including pharmaceuticals and natural products.[1][3]
Nucleophilic Substitution
The primary mode of reactivity for propargyl tosylate is nucleophilic substitution, where the tosylate group is displaced by a wide range of nucleophiles. This allows for the direct introduction of the propargyl moiety.
This protocol provides a general procedure for the reaction of propargyl tosylate with a primary amine.
Materials:
-
Primary amine (5.0 eq.)
-
Propargyl tosylate (1.0 eq.)
-
Round-bottom flask
-
Condenser
Procedure: [4]
-
A round-bottomed flask equipped with a condenser is charged with the primary amine (5.0 eq.), propargyl tosylate (1.0 eq.), and ethanol.
-
The resulting solution is stirred at reflux temperature until thin-layer chromatography (TLC) shows complete consumption of the starting material.
-
The solution is cooled to room temperature, and the ethanol is removed in vacuo.
-
The excess primary amine is carefully distilled under reduced pressure to yield the N-propargylated product.
This protocol describes the conversion of an alcohol to a thiol via a tosylate intermediate, which can be adapted for the direct reaction of a thiol with propargyl tosylate.
Materials:
-
Thiol (or alcohol precursor)
-
Propargyl tosylate
-
Base (e.g., NaOH)
-
Solvent (e.g., THF/water)
-
Thiourea (if starting from alcohol)
Procedure (adapted for direct thiol reaction): [5]
-
A solution of the thiol and a suitable base (e.g., NaOH) in a solvent mixture like THF/water is prepared.
-
Propargyl tosylate is added to the stirred solution, and the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield the S-propargylated product, which can be further purified by distillation or chromatography.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of propargyl tosylate and its derivatives is a key functional group for "click chemistry," most notably the CuAAC reaction. This reaction allows for the efficient and specific formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting with an azide-containing molecule. This methodology is widely used in bioconjugation, drug discovery, and materials science.[6][7]
Materials:
-
Propargylated molecule (1 equivalent)
-
Azide-containing molecule (1 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.5 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, recommended for aqueous reactions)
-
Solvent (e.g., THF/water 1:1, or DMSO)
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vessel, dissolve the propargylated molecule and the azide-containing molecule in the chosen solvent system.
-
Purge the reaction mixture with an inert gas (nitrogen or argon) for 10-15 minutes.
-
In a separate vial, prepare a stock solution of CuSO₄·5H₂O. In another vial, prepare a fresh stock solution of sodium ascorbate in deionized water.
-
To the stirred reaction mixture, add the CuSO₄·5H₂O solution. Immediately follow with the addition of the sodium ascorbate solution to initiate the reaction.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once complete, quench the reaction by exposing it to air.
-
Work up the reaction by extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the triazole product by column chromatography if necessary.
Sonogashira Coupling
The terminal alkyne of propargylated compounds can also participate in Sonogashira coupling, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is catalyzed by palladium and copper complexes and is a powerful tool for the synthesis of complex aromatic and vinylic alkynes, which are common scaffolds in pharmaceuticals.[8][9]
Materials:
-
Propargylated substrate (1.1 eq.)
-
Aryl or heteroaryl tosylate/halide (1.0 eq.)
-
Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)
-
Ligand (e.g., CyPF-tBu, 7 mol%)
-
Base (e.g., K₃PO₄, 1.4 eq.)
-
Solvent (e.g., tBuOH)
-
Schlenk tube
Procedure:
-
A Schlenk tube is charged with the aryl or heteroaryl tosylate/halide (1.0 eq.), palladium catalyst (3 mol%), and ligand (7 mol%) under an argon atmosphere.
-
The propargylated substrate (1.1 eq.), base (1.4 eq.), and solvent are added.
-
The reaction mixture is stirred at an elevated temperature (e.g., 85 °C) for 5-18 hours, with progress monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an appropriate solvent and filtered.
-
The filtrate is concentrated, and the crude product is purified by column chromatography to afford the coupled product.
Conclusion
Propargyl tosylate is a powerful and versatile reagent in modern organic synthesis. Its trifunctional nature allows for the straightforward introduction of the propargyl moiety via nucleophilic substitution, followed by a wide array of transformations of the terminal alkyne. The applications in nucleophilic substitution, click chemistry, and Sonogashira coupling highlight its importance in the construction of complex molecular frameworks relevant to drug discovery and materials science. The detailed protocols provided in this guide offer a practical resource for researchers aiming to utilize propargyl tosylate in their synthetic endeavors. As a stable and safe alternative to other propargylating agents, propargyl tosylate will undoubtedly continue to be a valuable tool for synthetic chemists.
References
- 1. Page loading... [guidechem.com]
- 2. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 3. natural products [www2.chemistry.msu.edu]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. interchim.fr [interchim.fr]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
